Source: 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a synthetic compound derived from pyrazole derivatives. It is often studied for its biological activity and potential therapeutic applications.
Classification: This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. It is further classified as a brominated derivative due to the presence of a bromine atom in its structure.
Methods: The synthesis of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves several steps:
Technical details such as reaction conditions (temperature, solvent, and time) are crucial for optimizing yields and purity.
Structure: The molecular formula for 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is C_10H_11BrN_3. The compound features a pyrazolo[3,4-b]pyridine core with an isopropyl group and a bromine atom attached.
Data: Its molecular weight is approximately 256.12 g/mol. The compound's structure can be visualized using various computational chemistry software tools that allow for 2D and 3D modeling.
Reactions: 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine may undergo several chemical reactions:
Technical details regarding reaction conditions (solvents, catalysts) are essential for understanding the reactivity of this compound.
The mechanism of action for 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine primarily relates to its interactions with biological targets. It has been studied for its potential as an inhibitor in various enzymatic pathways, particularly in cancer research where it may inhibit specific kinases involved in cell proliferation.
Data from biological assays indicate that the compound exhibits selective activity against certain cancer cell lines, suggesting a targeted mechanism that warrants further investigation.
Physical Properties:
Chemical Properties:
Relevant data on these properties can aid in understanding how the compound behaves in various environments.
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific uses:
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (C₉H₁₀BrN₃, MW 240.10 g/mol, CAS 2271475-34-2) is a high-value nitrogen-rich bicyclic heterocycle in modern drug design [2]. Its structural architecture combines a pyrazole ring fused to a pyridine ring, creating a planar, electron-deficient system amenable to diverse functionalization. The bromine atom at position 3 serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the isopropyl group at N1 enhances lipophilicity and influences pharmacokinetic properties [5] [6]. This dual modifiability enables rapid generation of chemical libraries targeting biological macromolecules. Contemporary research exploits this scaffold in oncology, exemplified by its integration into inhibitors targeting kinases like Monopolar Spindle 1 (Mps1/TTK), a critical regulator of chromosomal stability overexpressed in breast, colon, and hepatic carcinomas [5]. The scaffold’s resemblance to purine bases facilitates binding to ATP pockets, making it a privileged template for kinase inhibitor development [10].
Table 1: Key Physicochemical and Identification Data for 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
| Property | Value/Descriptor |
|---|---|
| Systematic IUPAC Name | 3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine |
| Molecular Formula | C₉H₁₀BrN₃ |
| Molecular Weight | 240.10 g/mol |
| CAS Registry Number | 2271475-34-2 |
| Canonical SMILES | CC(C)N1N=C(Br)C2=CC=CN=C12 |
| InChI Key | XIGDIIGKYAMXEW-UHFFFAOYSA-N |
Pyrazolo[3,4-b]pyridines exhibit complex isomerism influencing reactivity and biological interactions. N-Alkylation eliminates prototropic tautomerism, locking the ring system as the 1H-isomer (1-isopropyl derivative) [6] [10]. This contrasts with unsubstituted analogues, where 1H- and 2H-tautomers can theoretically exist. Computational studies (e.g., AM1 methods) confirm the 1H-tautomer (exemplified by 3-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine) is energetically favored by ~37 kJ/mol due to extended aromaticity across both rings [10]. Furthermore, positional isomerism arises with bromination. While electrophilic substitution favors position 3, alternative synthetic routes or conditions can yield C5-brominated isomers (e.g., 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine, CAS 1211515-23-9) [6]. Distinguishing these isomers relies on spectroscopic techniques: ¹H-NMR of the 3-bromo isomer shows characteristic downfield shifts for H5 (~8.5 ppm) and H6 (~7.8 ppm) due to deshielding by the adjacent bromine and nitrogen atoms [2].
The medicinal exploration of pyrazolo[3,4-b]pyridines originated with Ortoleva's synthesis of a 3-phenyl derivative in 1908 [10]. Early work focused on simple alkyl/aryl derivatives synthesized via classical cyclization methods (e.g., Gould-Jacobs, involving condensation of aminopyrazoles with β-keto esters or 1,3-dicarbonyls). The identification of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine as a discrete, synthetically versatile building block emerged more recently, driven by advances in halogenation chemistry and the demand for cross-coupling partners in fragment-based drug discovery. Its significance grew with the recognition of the pyrazolopyridine core in bioactive molecules. By the 2010s, derivatives demonstrated compelling antimicrobial and anticancer activities in preclinical studies [3]. This spurred systematic derivatization efforts, positioning halogenated variants like the 3-bromo-1-isopropyl compound as central intermediates for generating complex analogues, such as Schiff bases, thiazolidinones, and azetidinones, evaluated against diverse disease targets [3] [5]. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives are now documented, reflecting their entrenched role in pharmaceutical innovation [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: